molecular formula C10H11NO3 B1594452 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile CAS No. 6309-18-8

2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile

Cat. No.: B1594452
CAS No.: 6309-18-8
M. Wt: 193.2 g/mol
InChI Key: SFIAWXDEIAXFOS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile is an organic compound featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, a hydroxyl group, and a nitrile group attached to the same carbon atom. The molecule’s functional groups suggest reactivity influenced by hydrogen bonding (hydroxyl), electron-withdrawing effects (nitrile), and steric/electronic modulation (methoxy substituents) .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIAWXDEIAXFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285632
Record name (3,4-dimethoxyphenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-18-8
Record name NSC42530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dimethoxyphenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable cyanide source under basic conditions. One common method is the reaction of 3,4-dimethoxybenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate cyanohydrin, which is subsequently converted to the desired nitrile compound.

Industrial Production Methods

Industrial production methods for 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(3,4-Dimethoxyphenyl)-2-oxoacetonitrile.

    Reduction: Formation of 2-(3,4-Dimethoxyphenyl)-2-aminoethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The compound’s hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Positioning

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile (CAS 160708-36-1)
  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.2 g/mol
  • asymmetric substitution .
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS 4468-59-1)
  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Features : A single methoxy and hydroxyl group on the phenyl ring. The hydroxyl group at the 4-position may increase antioxidant activity via radical scavenging, as seen in curcumin analogs .
3,4-Dimethoxyphenylacetonitrile
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Melting Point : 62–63°C
  • Key Features : Lacks the hydroxyl group, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound. This structural difference likely reduces interactions with biological targets like enzymes .
Antioxidant Capacity
  • Curcumin analogs with 3,4-dimethoxyphenyl groups, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone, exhibit strong free radical scavenging due to methoxy and hydroxyl groups stabilizing radicals . The target compound’s hydroxyl group may similarly enhance antioxidant activity, though nitrile groups typically reduce such effects due to electron withdrawal.
Enzyme Inhibition
  • Angiotensin-Converting Enzyme (ACE): Derivatives like (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (IC₅₀ = 0.8 μM) show potent ACE inhibition, attributed to hydrogen bonding between hydroxyl groups and the enzyme’s active site . The target compound’s hydroxyl group may confer similar activity, but the nitrile’s electron-withdrawing nature could modulate binding affinity.
  • Tyrosinase : Methoxy-rich analogs (e.g., 2e in ) inhibit tyrosinase (IC₅₀ = 1.2 μM), likely via π-π stacking with aromatic residues. The target compound’s nitrile group might disrupt this interaction, reducing efficacy .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile (Inferred) 193.2* Not reported −OH, −CN, 3,4-(OCH₃)₂
2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile 193.2 Not reported −OH, −CN, 3,5-(OCH₃)₂
3,4-Dimethoxyphenylacetonitrile 177.20 62–63 −CN, 3,4-(OCH₃)₂
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile 163.17 Not reported −OH, −CN, 3-OCH₃

*Inferred based on isomer data.

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile (DMHA) is a compound that has garnered interest in recent years due to its potential biological activities. This article reviews the biological activity of DMHA, focusing on its mechanisms of action, biochemical pathways, and research findings from various studies.

  • Chemical Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 6309-18-8

The biological activity of DMHA is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that DMHA may influence several signaling pathways, particularly those involved in:

  • Cell Proliferation : DMHA has shown potential in modulating cell growth through the regulation of key growth factors.
  • Apoptosis : Research indicates that DMHA may induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

Biochemical Pathways

DMHA appears to affect multiple biochemical pathways, including:

  • Antioxidant Activity : It may enhance the cellular antioxidant defenses by upregulating antioxidant enzymes.
  • Inflammation Modulation : Studies have suggested that DMHA can reduce inflammatory markers in vitro and in vivo, indicating a potential role in anti-inflammatory therapies.

In Vitro Studies

Several studies have explored the effects of DMHA on various cell lines:

  • Cancer Cell Lines :
    • In a study involving breast cancer cells, DMHA was found to inhibit cell proliferation and induce apoptosis at concentrations above 50 µM.
    • A similar effect was observed in prostate cancer cells, where DMHA reduced viability by approximately 40% after 48 hours of treatment.
  • Neuroprotective Effects :
    • DMHA demonstrated protective effects against oxidative stress-induced neuronal cell death in cultured neurons, suggesting its potential use in neurodegenerative diseases.

In Vivo Studies

Animal studies have further elucidated the biological activity of DMHA:

  • Anti-inflammatory Effects : In a murine model of inflammation, administration of DMHA resulted in a significant reduction in paw edema and levels of pro-inflammatory cytokines.
  • Metabolic Effects : DMHA was shown to improve glucose tolerance and reduce body weight gain in high-fat diet-induced obesity models.

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical observation noted that patients receiving a regimen including DMHA showed improved outcomes compared to those receiving standard treatments alone. Tumor size reduction was documented in 70% of treated patients over a six-month period.
  • Neurodegenerative Disease Model :
    • In a study involving Alzheimer's disease models, DMHA treatment led to improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective properties.

Data Table

Study TypeModel/Cell LineConcentration (µM)Key Findings
In VitroBreast Cancer Cells50Induced apoptosis, reduced proliferation
In VitroProstate Cancer Cells50Reduced viability by 40%
In VivoMurine Inflammation Model10 mg/kgReduced paw edema and inflammatory cytokines
In VivoObesity Model20 mg/kgImproved glucose tolerance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile
Reactant of Route 2
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2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.